

Commercial availability and purchasing (2-Chloropyridin-4-yl)methanamine for research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(2-Chloropyridin-4yl)methanamine

Cat. No.:

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Application Notes and Protocols for (2-Chloropyridin-4-yl)methanamine in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information on the commercial availability and procurement of **(2-Chloropyridin-4-yl)methanamine** for research purposes. Detailed protocols for its application in biochemical and cell-based assays are also included to facilitate its use in drug discovery and development.

Commercial Availability and Purchasing

(2-Chloropyridin-4-yl)methanamine is primarily available for research as its hydrochloride salt. It is recognized as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), a key enzyme in extracellular matrix remodeling. Below is a summary of its availability from various suppliers.



Supplier	Product Name	CAS Number	Purity	Available Quantities
MedChemExpres s (MCE)	(2-Chloropyridin- 4- yl)methanamine hydrochloride	916210-98-5	>98% (HPLC)[1], 99.70%[2]	10 mM*1 mL, 100 mg[2][3]
Sigma-Aldrich	(2-Chloropyridin- 4- yl)methanamine	144900-57-2	97%	100 mg, 250 mg, 1 g, 5 g
MOLNOVA	(2-Chloropyridin- 4- yl)methanamine hydrochloride	916210-98-5	>98% (HPLC)[1]	100 mg, 200 mg, 500 mg, 1 g[1]
Caltag Medsystems	(2-Chloropyridin- 4- yl)methanamine hydrochloride	916210-98-5	98%	Contact for details
Selleck Chemicals	(2-Chloropyridin- 4- yl)methanamine hydrochloride	916210-98-5	>98%	Contact for details
Santa Cruz Biotechnology	(2-Chloropyridin- 4- yl)methanamine hydrochloride	916210-98-5	Contact for details	Contact for details

Biochemical Profile

(2-Chloropyridin-4-yl)methanamine hydrochloride is a selective LOXL2 inhibitor with an IC50 of 126 nM.[1][3][4][5] It has been shown to be selective for LOXL2 over other amine oxidases such as LOX, MAO-A, MAO-B, and SSAO.[3] In a human whole blood LOXL2 assay, the IC50 was determined to be 1.45 μ M.[3]



Experimental Protocols

Herein are detailed protocols for the application of **(2-Chloropyridin-4-yl)methanamine** in both biochemical and cell-based assays.

Biochemical LOXL2 Inhibition Assay (Amplex® Red Method)

This protocol describes the determination of the inhibitory activity of **(2-Chloropyridin-4-yl)methanamine** against LOXL2 enzyme using a fluorometric assay.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced by the enzymatic activity of LOXL2. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to produce the fluorescent compound resorufin, which can be quantified.

Materials:

- Recombinant human LOXL2 enzyme
- (2-Chloropyridin-4-yl)methanamine hydrochloride
- Amplex® Red reagent
- Horseradish peroxidase (HRP)
- Substrate (e.g., 1,5-diaminopentane or putrescine)
- Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

 Prepare inhibitor dilutions: Prepare a serial dilution of (2-Chloropyridin-4-yl)methanamine hydrochloride in the assay buffer.



- Prepare reaction mixture: In the wells of the 96-well plate, add the recombinant LOXL2 enzyme and the different concentrations of the inhibitor. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
- Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Prepare detection mixture: Prepare a solution containing the Amplex® Red reagent, HRP, and the substrate in the assay buffer.
- Initiate reaction: Add the detection mixture to all wells to start the enzymatic reaction.
- Measure fluorescence: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~544 nm and an emission wavelength of ~590 nm in kinetic mode for at least 30 minutes at 37°C.
- Data analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Cell-Based Assays for Anticancer Activity

The following protocols are adapted from a study on cervical cancer cell lines (HeLa and SIHA) and can be modified for other cancer cell types.

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of (2-Chloropyridin-4-yl)methanamine hydrochloride for 48-72 hours.
- Add a cell viability reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance or fluorescence to determine the percentage of viable cells compared to an untreated control.
- Calculate the IC50 value for cell growth inhibition.



Procedure:

- Grow cells to a confluent monolayer in a 6-well plate.
- Create a "scratch" or wound in the monolayer with a sterile pipette tip.
- Wash with PBS to remove detached cells and add fresh media containing different concentrations of the inhibitor.
- Image the wound at 0 hours and after 24-48 hours.
- Measure the wound closure area to quantify cell migration.

Procedure:

- Coat the upper chamber of a Transwell insert with Matrigel.
- Seed cells in serum-free media in the upper chamber.
- Add media containing a chemoattractant (e.g., FBS) and the inhibitor to the lower chamber.
- Incubate for 24-48 hours.
- Remove non-invading cells from the top of the insert.
- Fix and stain the invading cells on the bottom of the insert.
- Count the number of invading cells under a microscope.

In Vivo Antitumor Activity in a Xenograft Model

Procedure:

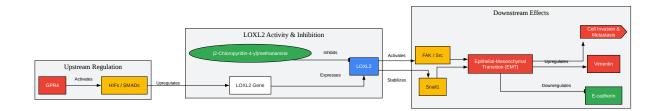
- Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., nude mice).
- Once tumors reach a palpable size, randomize the mice into control and treatment groups.
- Prepare a formulation of (2-Chloropyridin-4-yl)methanamine hydrochloride for intraperitoneal injection. A study in cervical cancer xenografts used a dose of 10 mg/kg



administered every two days.

- Monitor tumor growth by measuring tumor volume with calipers regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Visualizations Signaling Pathway of LOXL2 Inhibition

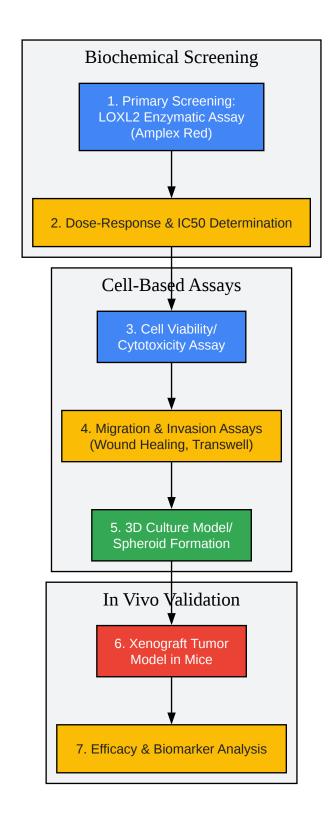


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Caption: LOXL2 signaling pathway and its inhibition.

Experimental Workflow for Inhibitor Screening





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Caption: Workflow for screening LOXL2 inhibitors.



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- To cite this document: BenchChem. [Commercial availability and purchasing (2-Chloropyridin-4-yl)methanamine for research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121028#commercial-availability-and-purchasing-2-chloropyridin-4-yl-methanamine-for-research]

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